6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
2-(3-propan-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-5(2)8-10-11-9-13(8)12-6(4-16-9)3-7(14)15/h5H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUWQAIKVXTTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of triazole derivatives with thiadiazine derivatives or thiocarbohydrazide . One common method includes the carboxymethylation of triazolothiadiazine with ethyl bromoacetate in the presence of triethylamine or sodium ethoxide in ethanol under conventional heating for 8-10 hours or microwave irradiation for 3 minutes . This method yields 6-ethoxy-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation for synthesis is noted for its efficiency and higher yield compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve standard laboratory conditions such as room temperature and atmospheric pressure.
Major Products Formed
The major products formed from these reactions include various substituted triazolothiadiazine derivatives, which exhibit enhanced pharmacological activities .
Scientific Research Applications
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: Used as a synthetic intermediate for creating new compounds with potential pharmacological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds allows it to bind effectively to these targets, modulating their activity . For example, it has been shown to inhibit enzymes like carbonic anhydrase and cholinesterase, contributing to its pharmacological effects .
Comparison with Similar Compounds
Position C-6 Modifications
- 6-Aryl Derivatives :
- 113h (6-(p-chlorophenyl)-3-(arylhydrazineyl)) demonstrated 45.44% mean growth inhibition across NCI-60 cancer cell lines, highlighting the importance of electron-withdrawing groups (e.g., Cl) at C-6 for anticancer activity .
- 6-(4-Methoxyphenyl) Derivatives : Exhibited superior alkaline phosphatase inhibition (IC~50~ < 1 µM) and antibacterial efficacy against Gram-positive bacteria compared to ampicillin .
- 6-Carboxymethyl Derivatives : The carboxylic acid moiety (e.g., in 3-(3,4,5-trimethoxyphenyl)-6-acetic acid derivatives) enhances solubility and may facilitate salt formation, improving pharmacokinetic profiles .
Position C-3 Modifications
- 3-Isopropyl vs. 3-(3-Hydroxypropyl) Derivatives: Demonstrated antitumor activity against breast cancer cell lines (MCF-7, MDA-MB-231), suggesting that hydrophilic substituents at C-3 may enhance cytotoxicity . 3-Adamantyl Derivatives: Despite structural bulk, these compounds lacked antiviral activity, underscoring substituent-dependent efficacy .
Pharmacological Activity Profiles
Anticancer Activity
- 113h (45.44% growth inhibition) outperformed analogs with unsubstituted phenyl rings, emphasizing the role of C-6 electronegative groups .
- Tubulin Inhibitors (e.g., 4-(6-aryl)phenol derivatives): Exhibited IC~50~ values < 10 µM in MCF-7 cells, with substituent lipophilicity correlating with potency .
Enzyme Inhibition
- PDE4 Inhibitors: Compound 10 (6-(4-methoxy-3-tetrahydrofuran)phenyl) showed nanomolar inhibition (IC~50~ = 2.1 nM) and >100-fold selectivity over other PDE isoforms, suggesting triazolothiadiazines as potent PDE4 scaffolds .
Antibacterial Activity
- 6-(5-Nitrophenylfuryl) Derivatives : Displayed MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming earlier triazolothiadiazine analogs .
Data Table: Key Triazolothiadiazine Derivatives and Their Properties
Biological Activity
6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound belonging to the class of triazolothiadiazines, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.27 g/mol. The compound features a triazole ring fused with a thiadiazine ring, which contributes to its unique pharmacophoric properties.
The primary mechanism of action for this compound involves the inhibition of various enzymes:
- Urease : Inhibition leads to the disruption of urea metabolism in microorganisms.
- Carbonic Anhydrase : This inhibition affects acid-base balance and respiratory functions.
- Cholinesterase : Inhibition can influence neurotransmission by preventing the breakdown of acetylcholine.
These interactions suggest that the compound may exhibit antimicrobial and neuropharmacological properties.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against urease-positive bacteria. The inhibition of urease activity is particularly relevant in treating infections caused by Helicobacter pylori and other urease-producing pathogens .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases . This property positions it as a potential candidate for cancer therapy.
Enzyme Inhibition
In silico studies have highlighted its role as an inhibitor for several key enzymes involved in metabolic pathways. The inhibition profiles suggest potential applications in managing conditions related to enzyme dysregulation .
Case Studies and Research Findings
A review article compiled various studies focusing on the structure-activity relationship (SAR) of triazolothiadiazines. It was noted that modifications in the chemical structure significantly influence biological activity . Specific derivatives demonstrated enhanced potency against targeted enzymes compared to unmodified compounds.
| Compound | Target Enzyme | Activity |
|---|---|---|
| 6-(Carboxymethyl)-3-isopropyl | Urease | Inhibitory |
| 6-(Carboxymethyl)-3-isopropyl | Carbonic Anhydrase | Inhibitory |
| 6-(Carboxymethyl)-3-isopropyl | Cholinesterase | Inhibitory |
Pharmacokinetics
Pharmacokinetic studies utilizing molecular modeling suggest favorable absorption and distribution characteristics for this compound. The ability to cross biological membranes enhances its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for preparing 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
- Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
- Reacting 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides or isothiocyanates under basic conditions (e.g., KOH/EtOH) to form the triazolothiadiazine core .
- Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization from ethanol to isolate the final product .
- Reaction yields (60–85%) depend on substituent reactivity and solvent polarity optimization .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?
- Methodological Answer:
- 1H/13C NMR (DMSO-d₆): Assign peaks for carboxymethyl (-CH₂COOH, δ ~2.5–3.5 ppm) and isopropyl groups (δ ~1.2–1.4 ppm) .
- IR Spectroscopy : Confirm thiadiazine ring (C=N stretch at ~1600 cm⁻¹) and carboxylic acid (-COOH at ~2500–3300 cm⁻¹) .
- HPLC (C18 column, acetonitrile/water gradient): Purity >95% with retention times calibrated against reference standards .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer:
- Antibacterial Activity : Microdilution assay (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Anticancer Screening : MTT assay on NCI-60 cell lines (e.g., MCF-7 breast cancer), comparing growth inhibition (%) to reference compounds like doxorubicin .
Advanced Research Questions
Q. How do C-6 substituents influence structure-activity relationships (SAR) in anticancer applications?
- Methodological Answer:
- Electron-Withdrawing Groups : p-Chlorophenyl at C-6 enhances anticancer activity (e.g., 45.44% mean inhibition in NCI-60 panel) by improving target binding via hydrophobic interactions .
- Methoxy Substitutions : 4-Methoxyphenyl increases solubility but reduces potency due to steric hindrance with kinase active sites .
- SAR Validation : Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6) .
Q. What strategies resolve contradictions between in vitro and computational activity predictions?
- Methodological Answer:
- Dose-Response Analysis : Re-test compounds at varying concentrations (1–100 µM) to confirm IC₅₀ trends .
- Target Selectivity Profiling : Compare inhibition across enzyme isoforms (e.g., PDE4A vs. PDE4B) using radioligand binding assays .
- Metabolite Stability Testing : Incubate compounds in liver microsomes (human/rat) to assess metabolic degradation masking in vitro activity .
Q. How can selective PDE4 inhibition be achieved with triazolothiadiazine derivatives?
- Methodological Answer:
- Substituent Engineering : Introducing 2,5-dimethoxyphenyl and tetrahydrofuran-3-yloxy groups at C-6/C-3 improves PDE4A binding (IC₅₀ < 10 nM) via π-π stacking and hydrogen bonding .
- Selectivity Testing : Screen against a panel of 21 PDE isoforms (e.g., PDE1–PDE11) to confirm >100-fold selectivity for PDE4 .
- Cellular Validation : Use cAMP accumulation assays in HEK293 cells transfected with PDE4 isoforms to quantify functional inhibition .
Q. What computational approaches validate target engagement and mechanistic hypotheses?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., PDE4A) for 100 ns to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations : Use MM-GBSA to estimate binding affinities (ΔG < -30 kcal/mol) for high-activity derivatives .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at C-3) using software like Schrödinger’s Phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
